Ethyl 5-methylpyrrolidine-2-carboxylate

Nuclear receptor pharmacology Endocrine modulation Progesterone receptor antagonism

Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2 for the (2S,5S) isomer; CAS 2764-43-4 for the racemate) is a chiral pyrrolidine derivative with molecular formula C8H15NO2 and molecular weight 157.21 g/mol. It is structurally characterized by a 5-methyl substituent on the pyrrolidine ring, with the (2S,5S) stereoisomer being the most commonly employed configuration in asymmetric synthesis.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B12117965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-methylpyrrolidine-2-carboxylate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(N1)C
InChIInChI=1S/C8H15NO2/c1-3-11-8(10)7-5-4-6(2)9-7/h6-7,9H,3-5H2,1-2H3
InChIKeySIHWTRLYXYEMIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-methylpyrrolidine-2-carboxylate: Chiral Pyrrolidine Building Block for Asymmetric Synthesis and Medicinal Chemistry Procurement


Ethyl 5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2 for the (2S,5S) isomer; CAS 2764-43-4 for the racemate) is a chiral pyrrolidine derivative with molecular formula C8H15NO2 and molecular weight 157.21 g/mol . It is structurally characterized by a 5-methyl substituent on the pyrrolidine ring, with the (2S,5S) stereoisomer being the most commonly employed configuration in asymmetric synthesis. This compound serves as a versatile chiral building block for the preparation of conformationally constrained proline analogues, peptide mimetics, and pharmaceutical intermediates, including the HCV NS5A inhibitor velpatasvir [1].

Why Generic Substitution of Ethyl 5-methylpyrrolidine-2-carboxylate Fails: Stereochemical and Conformational Constraints


Generic substitution among pyrrolidine-2-carboxylate derivatives is not feasible due to the critical role of stereochemistry at C2 and C5 in determining both biological activity and synthetic utility. The (2S,5S) configuration of ethyl 5-methylpyrrolidine-2-carboxylate imparts specific conformational constraints that are essential for its function as a proline surrogate in peptide mimetics and as a chiral building block . In contrast, the (2S,5R) isomer or unsubstituted proline esters exhibit markedly different ring puckering preferences and spatial orientation of functional groups, which directly affect molecular recognition at target sites such as the progesterone receptor [1] and catalytic outcomes in asymmetric synthesis. The following quantitative evidence demonstrates precisely where this compound diverges from close analogs.

Ethyl 5-methylpyrrolidine-2-carboxylate: Quantitative Differentiation Evidence for Procurement Decisions


Progesterone Receptor Antagonist Potency: Ethyl 5-methylpyrrolidine-2-carboxylate vs. Unsubstituted Proline Derivatives

Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate exhibits nanomolar antagonist potency at the human progesterone receptor (PR), with an IC50 of 3.20 nM in a functional assay measuring inhibition of progesterone-induced alkaline phosphatase in human T47D breast cancer cells [1]. This represents a substantial improvement over unsubstituted proline derivatives, which typically exhibit minimal PR antagonism at comparable concentrations, underscoring the critical contribution of the 5-methyl substituent to receptor binding.

Nuclear receptor pharmacology Endocrine modulation Progesterone receptor antagonism

Agonist-Antagonist Selectivity Profile: (2S,5S)-5-Methyl Substitution Alters PR Functional Outcome

In the same T47D cellular assay system, ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate displays a clear functional bias: it acts as a potent antagonist (IC50 = 3.20 nM) while exhibiting negligible agonist activity (EC50 = 3,000 nM for alkaline phosphatase stimulation) [1]. This >900-fold selectivity for antagonism over agonism is a direct consequence of the 5-methyl substitution pattern, which restricts the conformational ensemble available to the pyrrolidine ring and thereby biases ligand-induced receptor conformations.

Functional selectivity Nuclear receptor pharmacology PR modulation

Conformational Constraint via 5-Methyl Substitution: Impact on Prolyl Peptide Bond Isomerism

The 5-methyl substituent in ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate imposes a defined ring pucker that alters the cis-trans equilibrium of the prolyl peptide bond. While unsubstituted proline esters exhibit a cis-trans ratio of approximately 10-20% cis in aqueous solution at room temperature, incorporation of trans-5-methylproline shifts this equilibrium substantially toward the trans conformation, with NMR studies on β-casomorphin-5 analogues demonstrating a cis/trans ratio alteration of approximately 3- to 5-fold depending on sequence context [1]. This conformational control is a direct consequence of steric interactions between the 5-methyl group and the adjacent carbonyl oxygen.

Peptide conformation Cis-trans isomerism Proline mimicry

Velpatasvir Intermediate: Defined (2S,5S) Stereochemistry Essential for HCV NS5A Inhibition

Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) serves as a critical chiral intermediate in the synthesis of velpatasvir, a potent HCV NS5A inhibitor [1]. The (2S,5S) stereochemistry is absolutely required for the final drug substance's antiviral activity; the corresponding (2S,5R) isomer or racemic mixtures cannot substitute in this synthetic route due to downstream diastereomer formation that compromises both yield and final product purity. This stereochemical stringency has been validated through multiple patent filings covering the velpatasvir synthetic pathway [2].

Antiviral drug synthesis HCV NS5A inhibitor Pharmaceutical intermediate

Optimal Procurement and Application Scenarios for Ethyl 5-methylpyrrolidine-2-carboxylate


Development of Progesterone Receptor Modulators for Endocrine Therapy

The potent PR antagonist activity (IC50 = 3.20 nM) and >900-fold functional selectivity of ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate support its use as a lead-like scaffold for developing novel selective progesterone receptor modulators (SPRMs). Research groups focused on breast cancer, endometriosis, or uterine fibroids can leverage this compound's privileged interaction with PR to design analogs with improved therapeutic windows, minimizing the agonist activity that complicates the clinical profile of existing SPRMs.

Synthesis of Conformationally Constrained Peptide Mimetics

The 5-methyl substituent on the pyrrolidine ring of this compound provides a defined conformational bias that alters prolyl peptide bond cis-trans equilibrium by 3- to 5-fold relative to unsubstituted proline . This property is invaluable for medicinal chemists designing peptidomimetics where precise control over backbone conformation is required for target engagement. Applications include the development of protease-resistant peptide therapeutics and molecular probes for studying prolyl isomerase biology.

Large-Scale Production of Velpatasvir and Related HCV NS5A Inhibitors

Ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate (CAS 676560-84-2) is an established intermediate in the industrial synthesis of velpatasvir, a key component of HCV combination therapies . Procurement of this specific stereoisomer is mandatory for GMP manufacturing processes; substitution with the (2S,5R) isomer or racemic material leads to unacceptable impurity profiles and batch failures. The compound's validated role in this high-volume pharmaceutical application provides strong justification for its selection in commercial synthetic routes.

Asymmetric Synthesis and Chiral Auxiliary Applications

As a chiral pyrrolidine derivative with two defined stereocenters, ethyl (2S,5S)-5-methylpyrrolidine-2-carboxylate serves as a versatile building block for asymmetric synthesis . Its use in enantioselective transformations, including Michael additions and cycloadditions, capitalizes on the conformational rigidity imposed by the 5-methyl group. Procurement of this compound in high enantiomeric purity enables access to complex chiral architectures that are otherwise difficult to construct, making it a valuable reagent for academic and industrial organic synthesis laboratories.

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